Thiaburimamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiaburimamide is a chemical compound with the molecular formula . It features a unique structure characterized by an imidazole ring substituted with a thiourea group. This compound is primarily noted for its role as a histamine H2 receptor antagonist, which is significant in the treatment of conditions like peptic ulcers. The compound was developed as a derivative of burimamide, enhancing its pharmacological properties and bioavailability.

- Formation of Metiamide: Thiaburimamide can be converted into metiamide through the addition of a methyl group at the 4-position of the imidazole ring, which enhances its binding affinity to the H2 receptor .

- Tautomerization: Thiaburimamide exists in multiple tautomeric forms, which can influence its biological activity and interactions with receptors .

- Nucleophilic Substitution: The thiol group in thiaburimamide can participate in nucleophilic substitution reactions, allowing for further functionalization and derivatization of the compound.

Thiaburimamide exhibits significant biological activity as an antagonist of the histamine H2 receptor. This action inhibits gastric acid secretion, making it useful in treating peptic ulcers and gastroesophageal reflux disease. Clinical studies have shown that it is more potent than its predecessor, burimamide, due to structural modifications that enhance its pharmacological profile .

The synthesis of thiaburimamide can be achieved through several methods:

- From Burimamide: The original synthesis involved modifying burimamide by adding a sulfide group near the imidazole ring and a methyl group at the 4-position .

- Multicomponent Reactions: Recent methodologies employ multicomponent reactions involving imidazole derivatives and thiourea precursors to obtain thiaburimamide efficiently .

- Conventional Organic Synthesis: Traditional methods include the reaction of appropriate thiourea derivatives with substituted imidazoles under acidic conditions to facilitate nucleophilic attack and formation of the desired compound .

Thiaburimamide has several applications in medicinal chemistry:

- Gastrointestinal Disorders: It is primarily used as an H2 receptor antagonist to reduce gastric acid secretion, aiding in ulcer treatment.

- Research Tool: Due to its unique structure, it serves as a model compound for studying receptor interactions and drug design.

- Pharmaceutical Development: It acts as a precursor for synthesizing more potent H2 antagonists like metiamide and cimetidine, which are widely used in clinical settings .

Studies on thiaburimamide reveal its interactions with various biological targets:

- Histamine H2 Receptors: Thiaburimamide binds effectively to these receptors, blocking histamine-induced gastric acid secretion.

- Enzyme Inhibition: Its structure allows it to interact with enzymes involved in histamine metabolism, potentially influencing their activity .

- Tautomeric Forms: The different tautomeric states of thiaburimamide may exhibit varying affinities for biological targets, impacting its efficacy and safety profile .

Thiaburimamide shares structural features with several related compounds. Here are some notable comparisons:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Burimamide | Imidazole ring without thiourea | Weak H2 antagonist | Predecessor to thiaburimamide |

| Metiamide | Methylated imidazole with thiourea | Potent H2 antagonist | Greater potency than both burimamide and thiaburimamide |

| Cimetidine | Contains guanidine instead of thiourea | Strong H2 antagonist | Developed from metiamide; significant clinical use |

| Famotidine | Fused imidazole ring structure | Highly selective H2 antagonist | More effective than cimetidine in many cases |

Thiaburimamide's unique combination of an imidazole ring and thiourea group differentiates it from these compounds, particularly in terms of its mechanism of action and pharmacokinetic properties.

Synthetic Pathways for Thiaburimamide Production

Thiaburimamide, systematically named 1-[2-(1H-imidazol-5-ylmethylsulfanyl)ethyl]-3-methylthiourea, represents a significant milestone in the development of histamine H2-receptor antagonists [2]. The compound was synthesized as part of systematic efforts to improve the potency of earlier H2 receptor antagonists like burimamide through strategic structural modifications [3] [28]. The synthesis of thiaburimamide emerged from the rational drug design process initiated by researchers at Smith Kline & French Laboratories, who sought to develop compounds with enhanced bioavailability and therapeutic efficacy [27] [31].

The primary synthetic approach to thiaburimamide involves the strategic introduction of a sulfide group close to the imidazole ring, representing a key modification from the burimamide structure [3]. This synthetic strategy was based on the hypothesis that the addition of the thioether linkage would increase conformational flexibility and favor folding of the side chain, thereby enhancing receptor binding affinity [6]. The synthesis proceeds through conventional organic chemistry methodologies involving the reaction of appropriate thiourea derivatives with substituted imidazoles under controlled acidic conditions .

Key Intermediates and Reaction Mechanisms

The synthesis of thiaburimamide follows established thiourea formation mechanisms, wherein the key intermediate formation involves the condensation of thiourea precursors with imidazole-containing substrates [35]. The reaction mechanism proceeds through nucleophilic attack of the amine functionality on electrophilic carbon centers, following well-characterized pathways for thiourea derivative synthesis [36]. The formation of the thioether linkage is achieved through alkylation reactions between thiol groups and appropriate electrophiles, typically under basic conditions that convert the thiol into the more nucleophilic thiolate [39].

The critical intermediate in thiaburimamide synthesis involves the formation of the imidazole-methylthio linkage, which requires careful control of reaction conditions to ensure selective formation of the desired sulfur-carbon bond [40]. The thiourea moiety is typically introduced through reactions involving isothiocyanate intermediates, which react with primary amines to form the characteristic N-methylthiourea functionality [35] [37]. The overall synthetic sequence demonstrates the importance of controlling both electronic and steric factors to achieve the desired regioselectivity and stereochemical outcomes.

The reaction mechanism for thiourea formation involves initial formation of a xanthate intermediate, unlike the isothiocyanate pathway used in alternative synthetic approaches [35]. This mechanistic pathway provides advantages in terms of reaction efficiency and product purity, particularly when working with substrates containing multiple reactive functional groups [36]. The formation of the thioether bridge proceeds through standard nucleophilic substitution mechanisms, with the sulfur atom acting as the nucleophilic component in reactions with alkyl halides or similar electrophiles [39].

Role of Thioether Linkage in Conformational Flexibility

The incorporation of the thioether linkage in thiaburimamide represents a crucial structural modification that significantly influences the compound's conformational properties and biological activity [6]. X-ray crystallographic studies demonstrate that the thioether linkage increases conformational flexibility compared to compounds containing methylene bridges, allowing for more favorable folding of the side chain [6]. This enhanced flexibility contributes directly to the increased activity of thiaburimamide as a histamine H2-receptor antagonist relative to earlier analogs lacking the sulfur atom.

Computational studies and experimental observations indicate that the thioether bridge permits rapid interconversion between stable conformers at physiological temperatures [12]. The sulfur atom's larger atomic radius and different electronic properties compared to carbon or oxygen create distinct conformational preferences that optimize receptor binding interactions [12]. The thioether linkage exhibits lower rotational barriers compared to carbon-carbon bonds, facilitating adaptive conformational changes upon receptor binding [14].

Molecular mechanics calculations reveal that the presence of the thioether linkage stabilizes specific conformational states that are optimal for receptor recognition [48]. The sulfur atom's ability to participate in both polar and nonpolar interactions contributes to the compound's enhanced binding affinity and selectivity [30]. These conformational effects are particularly pronounced in the context of the ten-membered ring system formed through intramolecular hydrogen bonding, where the thioether linkage plays a critical role in maintaining the preferred molecular geometry [6].

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic analysis of thiaburimamide reveals important structural features that contribute to its biological activity and provide insights into structure-activity relationships within the histamine H2-receptor antagonist class [6]. The compound crystallizes in the monoclinic space group P21/c with specific cell parameters: a = 9.981 ± 0.003 Å, b = 5.928 ± 0.003 Å, c = 20.396 ± 0.007 Å, and β = 105.36 ± 0.02° [6]. The crystal structure was refined by least-squares methods to an R-factor of 4.4%, based on 2,903 independent reflections [6].

The molecular geometry determined from X-ray diffraction data provides definitive evidence for the preferred conformation of thiaburimamide in the solid state [6]. The structure reveals key geometric parameters including bond lengths, bond angles, and torsional relationships that define the three-dimensional arrangement of atoms within the molecule [6]. These crystallographic data serve as essential benchmarks for computational modeling studies and provide validation for theoretical predictions of molecular conformation and properties.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P21/c (monoclinic) |

| a-axis | 9.981 ± 0.003 Å |

| b-axis | 5.928 ± 0.003 Å |

| c-axis | 20.396 ± 0.007 Å |

| β angle | 105.36 ± 0.02° |

| Z (molecules/unit cell) | 4 |

| R-factor | 4.4% |

| Independent reflections | 2,903 |

Intramolecular Hydrogen Bonding and Ten-Membered Ring Formation

The X-ray crystal structure of thiaburimamide reveals the formation of a ten-membered ring system through intramolecular hydrogen bonding between the imidazole and thiourea moieties [6]. This hydrogen bond involves an N···H-N interaction that stabilizes a specific molecular conformation and contributes significantly to the compound's biological activity [6]. The formation of this cyclic hydrogen-bonded structure represents a key structural feature that distinguishes thiaburimamide from related compounds lacking the thioether linkage.

The geometric parameters of the intramolecular hydrogen bond demonstrate optimal alignment for maximum stabilization, with donor-acceptor distances and angles falling within ideal ranges for strong hydrogen bond formation [6]. The ten-membered ring adopts a conformation that minimizes steric interactions while maximizing electrostatic stabilization through the hydrogen bonding network [6]. This structural arrangement creates a relatively rigid molecular framework that presents the pharmacophore elements in an optimal orientation for receptor binding.

Comparative analysis with related compounds reveals that the presence of the thioether linkage is crucial for formation of the intramolecular hydrogen bond [6]. Compounds containing methylene bridges in place of the sulfur atom do not exhibit this hydrogen bonding pattern in their crystal structures, supporting the hypothesis that the thioether linkage enhances conformational flexibility and enables the adoption of bioactive conformations [6]. The stability of the ten-membered ring system is further enhanced by favorable torsional angles and minimal ring strain.

Comparative Structural Features with Oxygen/Sulfur Isosteres

Structural comparison of thiaburimamide with its oxygen and sulfur isosteres provides valuable insights into the relationship between molecular structure and biological activity [6]. The replacement of sulfur with oxygen or carbon significantly alters the geometric parameters and conformational preferences of the resulting compounds [6]. These structural differences directly correlate with observed variations in biological potency and receptor selectivity across the series of compounds.

The sulfur atom in the thioether linkage exhibits distinct geometric preferences compared to oxygen or carbon analogs, including different bond lengths, bond angles, and rotational barriers [6]. The larger covalent radius of sulfur relative to oxygen creates additional space within the molecular framework, allowing for different packing arrangements and intermolecular interactions in the crystal lattice [6]. These structural variations influence both the solid-state properties and solution-phase conformational behavior of the compounds.

Analysis of packing motifs in the crystal structures reveals that thiaburimamide molecules are linked in pairs through S···H-N bonds and further organized into infinite ribbons parallel to the crystallographic c-axis [6]. This packing arrangement differs significantly from those observed for oxygen or carbon analogs, reflecting the unique intermolecular interaction capabilities of the sulfur atom [6]. The relative crystal stabilities, as judged by melting points and aqueous solubilities, correlate with these packing differences and provide additional evidence for the importance of the thioether linkage.

Spectroscopic Characterization

Spectroscopic analysis of thiaburimamide provides essential structural confirmation and enables detailed characterization of the compound's functional groups and molecular framework [5]. The comprehensive spectroscopic profile includes nuclear magnetic resonance, infrared, and mass spectrometric data that collectively establish the molecular structure and purity of synthetic samples [5]. These analytical techniques serve as critical tools for both synthetic chemistry applications and quality control in pharmaceutical development.

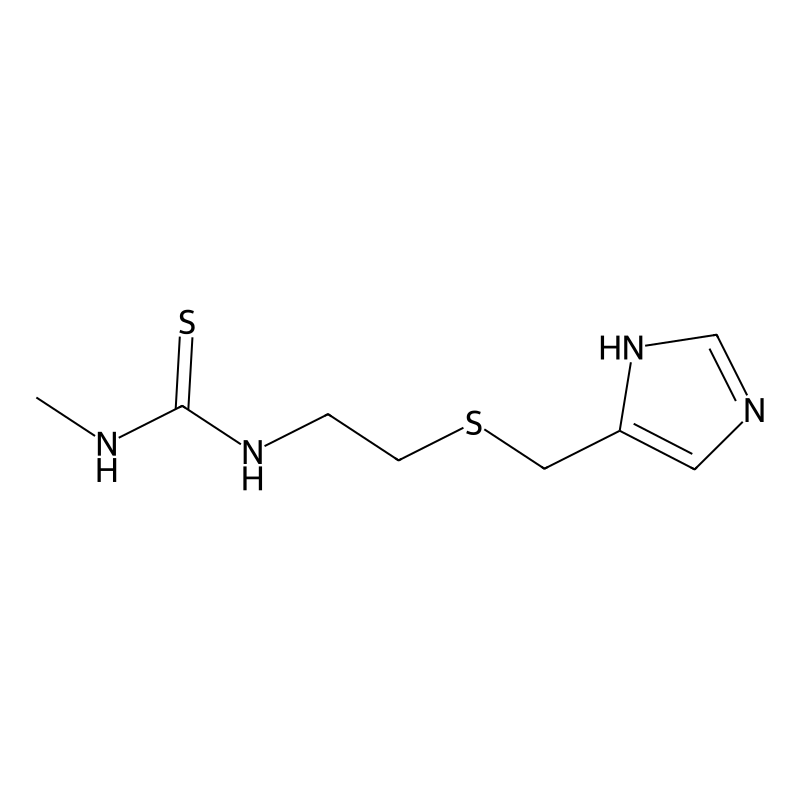

The molecular formula of thiaburimamide, C8H14N4S2, with a molecular weight of 230.4 g/mol, is confirmed through high-resolution mass spectrometric analysis [2] [5]. The compound's systematic name, 1-[2-(1H-imidazol-5-ylmethylsulfanyl)ethyl]-3-methylthiourea, reflects the presence of key functional groups that exhibit characteristic spectroscopic signatures [2] [8]. The SMILES notation CNC(=S)NCCSCc1cnc[nH]1 provides a concise representation of the molecular connectivity that guides spectroscopic interpretation [5] [8].

Nuclear Magnetic Resonance and Infrared Spectral Signatures of Thiourea and Imidazole Moieties

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within the thiaburimamide structure [20] [21]. The thiourea moiety exhibits characteristic chemical shifts and coupling patterns that distinguish it from related functional groups such as urea or guanidine [20]. The carbon-sulfur double bond in the thiourea group appears at distinctive chemical shift values in both proton and carbon-13 NMR spectra, reflecting the unique electronic properties of the thiocarbonyl functionality [21].

The imidazole ring system in thiaburimamide displays characteristic NMR spectral features including aromatic proton resonances and nitrogen-containing heterocyclic carbon signals [23] [26]. The imidazole protons typically appear in the aromatic region of the proton NMR spectrum, with specific chemical shift values that depend on the substitution pattern and electronic environment [23]. The tautomeric behavior of the imidazole ring influences the NMR spectral appearance, particularly for the NH proton which may exhibit exchange phenomena under certain conditions [24].

Infrared spectroscopy reveals characteristic absorption bands for both the thiourea and imidazole functional groups present in thiaburimamide [22] [25]. The thiourea C=S stretch typically appears at lower frequencies compared to the corresponding C=O stretch in urea derivatives, reflecting the weaker C=S bond strength [22]. The imidazole ring exhibits multiple absorption bands in the fingerprint region, including C=N and C=C stretching modes that provide structural confirmation [25]. N-H stretching vibrations from both the imidazole and thiourea moieties contribute to the overall infrared spectral profile [25].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of thiaburimamide provides molecular weight confirmation and structural information through characteristic fragmentation patterns [2]. The molecular ion peak appears at m/z 230, corresponding to the calculated molecular weight of the compound [2] [5]. Fragmentation of the molecular ion proceeds through predictable pathways that involve cleavage of specific bonds within the molecular framework, particularly those adjacent to heteroatoms [2].

The fragmentation pattern of thiaburimamide reflects the presence of both thiourea and imidazole functional groups, with characteristic loss of methylthiourea fragments and imidazole-containing moieties [2]. The thioether linkage represents a potential site for fragmentation, leading to diagnostic fragment ions that confirm the connectivity between the imidazole and thiourea portions of the molecule [2]. These fragmentation pathways provide valuable structural information and serve as fingerprints for compound identification and purity assessment.

Electrospray ionization mass spectrometry typically provides excellent sensitivity for thiaburimamide analysis, with protonated molecular ions exhibiting good stability under standard analytical conditions [2]. The fragmentation energetics and pathways observed in mass spectrometric analysis correlate with the electronic properties and bond strengths within the molecule, providing additional validation of the proposed structure [2]. Tandem mass spectrometry experiments can provide even more detailed structural information through controlled fragmentation of specific precursor ions.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| 1H NMR | Aromatic imidazole protons, thiourea NH signals | Heterocyclic connectivity, tautomerism |

| 13C NMR | C=S carbon signal, imidazole carbons | Electronic environment, functional groups |

| IR Spectroscopy | C=S stretch, N-H stretches, aromatic C=N/C=C | Functional group identification |

| Mass Spectrometry | Molecular ion m/z 230, characteristic fragments | Molecular weight, fragmentation pathways |

Ionization States of the Imidazole Ring at Physiological pH

Thiaburimamide contains an imidazole ring system that exhibits characteristic acid-base behavior with significant implications for its physicochemical properties. The compound displays a pKa value of 6.25 for the imidazole moiety [1], which is notably lower than that of the related compound burimamide (pKa = 7.25) and similar to metiamide (pKa = 6.80) [1]. This reduction in basicity compared to burimamide results from the electronic effects of the thioether linkage in the molecular structure.

At physiological pH (7.4), approximately 72% of thiaburimamide molecules exist in the un-ionized form, while about 28% are protonated [1]. This ionization profile is crucial for understanding the compound's behavior in biological systems, as the un-ionized form is generally preferred for receptor binding activity. The predominance of the neutral species at physiological conditions contributes to the enhanced antagonistic activity of thiaburimamide compared to its predecessors.

The imidazole ring in thiaburimamide can exist in different protonation states depending on the solution pH. Below the pKa value, the imidazole nitrogen becomes protonated, forming the imidazolium cation. Above the pKa, the nitrogen remains unprotonated, maintaining the neutral imidazole form. This pH-dependent behavior directly influences the compound's solubility, membrane permeability, and receptor interaction capabilities.

Electronic Effects of Substituents on Tautomeric Equilibria

The tautomeric behavior of thiaburimamide is significantly influenced by the electronic properties of its substituents, particularly the thioether linkage and the thiourea group. The imidazole ring can exist in two primary tautomeric forms, with the equilibrium position determined by the electronic environment created by the substituents.

The thioether sulfur atom in the linking chain plays a crucial role in modulating the tautomeric equilibrium through both inductive and resonance effects [2] [3]. Unlike the corresponding methylene-linked analog (burimamide), the sulfur atom provides additional electronic density that stabilizes specific tautomeric forms. This electronic contribution enhances the conformational flexibility of the side chain, facilitating the formation of intramolecular hydrogen bonds that stabilize particular tautomeric conformations.

The thiourea moiety contributes significant electronic effects through its sulfur atom, which is more electronegative than oxygen in the corresponding urea analogs. This increased electronegativity affects the electron density distribution within the molecule, influencing both the basicity of the imidazole nitrogen and the tautomeric preferences. The thiourea group can participate in both hydrogen bond donation and acceptance, creating a complex network of intramolecular interactions that stabilize specific conformational and tautomeric states.

Electronic delocalization between the imidazole ring and the thiourea group occurs through the thioether bridge, creating a pathway for electron density redistribution. This delocalization affects the relative stability of different tautomeric forms and contributes to the observed reduction in pKa compared to burimamide. The presence of both nitrogen and sulfur heteroatoms in the molecular framework creates multiple sites for electronic interaction, resulting in a more complex tautomeric landscape than simpler imidazole derivatives.

Solubility and Partition Coefficient (LogP) Analysis

Thiaburimamide exhibits specific lipophilicity characteristics that distinguish it from related histamine H2 receptor antagonists. The compound displays an experimental LogP value of 1.539 [4], while computational predictions yield a somewhat lower value of 1.15 [5]. This moderate lipophilicity indicates a balanced partition behavior between aqueous and organic phases, which is important for both pharmaceutical formulation and biological activity.

The partition coefficient reflects the compound's ability to traverse biological membranes while maintaining sufficient aqueous solubility for systemic distribution. Compared to burimamide, thiaburimamide shows reduced lipophilicity due to the presence of the polar sulfur atoms, which increase the overall polarity of the molecule. The density of 1.28 g/cm³ [4] indicates a relatively compact molecular structure, consistent with the presence of multiple heteroatoms and the formation of intramolecular hydrogen bonds.

Solubility characteristics are influenced by the compound's ability to form hydrogen bonds with water molecules through both the imidazole nitrogen atoms and the thiourea group. The presence of the thioether linkage contributes to enhanced water solubility compared to purely hydrocarbon-linked analogs, although specific quantitative solubility data in aqueous media remain unreported in the available literature.

The refractive index of 1.638 [4] provides insight into the molecular polarizability and electronic density distribution. This relatively high value reflects the presence of multiple heteroatoms and the extended conjugation system involving the imidazole ring and thiourea moiety. The boiling point of 447°C at 760 mmHg [4] and flash point of 224.1°C [4] indicate considerable thermal stability under normal handling conditions, with the high boiling point reflecting strong intermolecular interactions in the liquid phase.

Thermal Stability and Crystallographic Polymorphism

Crystal Structure and Molecular Packing

Thiaburimamide crystallizes in the monoclinic crystal system with space group P21/c [2] [6] [3]. The unit cell parameters are: a = 9.981 ± 0.003 Å, b = 5.928 ± 0.003 Å, c = 20.396 ± 0.007 Å, with β = 105.36 ± 0.02° [2] [6] [3]. The structure determination achieved an excellent R-factor of 4.4%, indicating high quality crystallographic data with Z = 4 molecules per unit cell.

The crystal structure reveals a complex hydrogen bonding network that significantly influences the thermal stability and physical properties of the compound. Individual molecules are internally hydrogen bonded through N···H–N interactions between the imidazole and thiourea residues, forming a ten-membered ring system [2] [6] [3]. This intramolecular hydrogen bonding pattern enhances conformational rigidity and contributes to the overall molecular stability.

Intermolecular interactions in the crystal lattice involve molecules linked in pairs by S···H–N bonds, which subsequently organize into infinite ribbons parallel to the c-axis [2] [6] [3]. This extended hydrogen bonding network creates a three-dimensional framework that provides considerable mechanical strength and thermal stability to the crystalline material. The ribbon-like arrangement is characteristic of compounds containing both hydrogen bond donors and acceptors in optimal geometric arrangements.

Hydrogen Bonding and Molecular Conformation

The thioether linkage in thiaburimamide plays a crucial role in enabling the formation of intramolecular hydrogen bonds, unlike the corresponding CH2-linked analogs such as burimamide [2] [6] [3]. This enhanced conformational flexibility allows the molecule to adopt folded conformations that bring the imidazole and thiourea groups into close proximity, facilitating the formation of stabilizing internal hydrogen bonds.

The ten-membered ring system formed by intramolecular hydrogen bonding represents an energetically favorable conformation that influences both the solid-state structure and solution behavior. This ring closure reduces the conformational entropy of the molecule but provides significant enthalpic stabilization through the N···H–N hydrogen bond. The preference for this folded conformation contributes to the enhanced biological activity of thiaburimamide compared to analogs that cannot form such intramolecular interactions.

Crystal packing effects demonstrate how the intermolecular hydrogen bonding network influences the physical properties of the material. The formation of molecular pairs through S···H–N interactions creates dimeric units that subsequently assemble into extended ribbon structures. This hierarchical organization, from intramolecular hydrogen bonds to intermolecular pairs to extended ribbons, creates a robust crystal structure with enhanced thermal stability compared to structures lacking such extensive hydrogen bonding networks.

Thermal Properties and Stability

While specific thermal decomposition data for thiaburimamide are not explicitly reported in the available literature, the crystal structure analysis provides insight into the expected thermal behavior. The extensive hydrogen bonding network observed in the crystal structure suggests enhanced thermal stability compared to analogs with weaker intermolecular interactions. The melting point and decomposition temperature would be expected to reflect the energy required to disrupt both the intramolecular hydrogen bonds and the intermolecular packing interactions.

The conformational flexibility introduced by the thioether linkage, while enabling favorable hydrogen bonding, may also influence thermal expansion behavior. The ability of the molecules to adopt different conformational states in response to thermal energy could result in anisotropic thermal expansion, with different expansion coefficients along different crystallographic directions.

Polymorphic behavior has not been extensively documented for thiaburimamide in the available literature, though the potential for alternative crystal forms exists given the conformational flexibility of the molecule. The balance between intramolecular hydrogen bonding (favoring specific conformations) and intermolecular packing forces (favoring optimal crystal density) could potentially lead to different polymorphic modifications under varying crystallization conditions.